

Formamide-d1: A Technical Guide to Isotopic Enrichment and Purity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Formamide-d1*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Formamide-d1** (DCONH₂), a deuterated isotopologue of formamide, widely utilized in advanced scientific research and drug development. This document details its isotopic enrichment, purity levels, analytical methodologies for its characterization, and key applications, with a focus on providing practical information for laboratory use.

Quantitative Data Summary

The following tables summarize the key quantitative specifications for **Formamide-d1**, including typical isotopic enrichment, purity levels, and physical properties.

Table 1: Isotopic Enrichment and Purity of Commercial **Formamide-d1**

Parameter	Typical Specification	Notes
Isotopic Enrichment (D atom %)	≥ 99% [1]	Indicates the percentage of deuterium atoms at the formyl position.
Chemical Purity	≥ 98%	Determined by methods such as GC-MS or NMR.
Water Content	Variable	Water is a common impurity and can affect certain applications.

Table 2: Physical and Chemical Properties of **Formamide-d1**

Property	Value
Chemical Formula	DCONH ₂
Molecular Weight	46.05 g/mol [1]
CAS Number	35692-88-7 [1]
Appearance	Colorless liquid
Boiling Point	~210 °C (decomposes)
Melting Point	~-2-4 °C
Density	~1.13 g/mL at 25 °C

Table 3: Common Impurities in Deuterated Solvents and their ¹H NMR Chemical Shifts

This table provides a reference for identifying potential impurities in **Formamide-d1** via ¹H NMR spectroscopy. Chemical shifts can vary slightly based on the solvent matrix and temperature.

Impurity	¹ H Chemical Shift (ppm) in DMSO-d ₆
Water (H ₂ O)	~3.33
Formamide (undeuterated)	~7.9 (CHO), ~7.1 & 6.8 (NH ₂)
Formic Acid	~8.0 (CHO), ~12.0 (COOH)
Ammonium Formate	~8.2 (CHO), ~7.0 (NH ₄ ⁺)
Methanol	~3.17 (CH ₃), ~4.09 (OH)
Acetone	~2.09
Acetonitrile	~2.07
Source: Adapted from common laboratory solvent impurity tables. [2] [3]	

Experimental Protocols

This section outlines detailed methodologies for the synthesis, purification, and analysis of **Formamide-d1**.

Synthesis of Formamide-d1

A common laboratory-scale synthesis of **Formamide-d1** involves the reaction of a deuterated formic acid equivalent with ammonia. One established method is the ammonolysis of methyl formate-d1.

Protocol: Synthesis of **Formamide-d1** from Methyl Formate-d1

- **Reaction Setup:** A pressure-resistant reaction vessel is charged with methyl formate-d1. The vessel is cooled in an ice bath.
- **Ammonolysis:** Anhydrous ammonia gas is slowly bubbled through the cooled methyl formate-d1 with constant stirring. The reaction is typically carried out in a closed system to maintain a positive pressure of ammonia. The molar ratio of ammonia to methyl formate-d1 should be in excess to drive the reaction to completion.

- **Reaction Monitoring:** The progress of the reaction can be monitored by taking small aliquots and analyzing them using Gas Chromatography (GC) to observe the disappearance of the methyl formate-d1 peak and the appearance of the **Formamide-d1** peak.
- **Work-up:** Once the reaction is complete, the excess ammonia is carefully vented. The resulting mixture contains **Formamide-d1** and methanol as a byproduct.
- **Purification:** The crude product is then purified by fractional distillation under reduced pressure to separate the higher-boiling **Formamide-d1** from the more volatile methanol.

Purification of Formamide-d1

High purity **Formamide-d1** is crucial for many applications. The following protocols can be used to remove common impurities.

Protocol: Purification by Fractional Distillation

- **Apparatus:** A fractional distillation apparatus with a vacuum jacketed column packed with a suitable material (e.g., Raschig rings) is assembled.
- **Distillation:** The crude **Formamide-d1** is placed in the distillation flask. The system is evacuated to a low pressure (e.g., <1 mmHg).
- **Fraction Collection:** The temperature is slowly increased. The first fraction, containing volatile impurities and any remaining methanol, is discarded. The main fraction of pure **Formamide-d1** is collected at its boiling point at the given pressure. The distillation should be stopped before all the material is distilled to avoid the concentration of non-volatile impurities.

Protocol: Purification by Crystallization

- **Cooling:** The **Formamide-d1** is cooled to just below its freezing point (around 2 °C).
- **Initiation of Crystallization:** Crystallization can be initiated by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure formamide.
- **Fractional Freezing:** The flask is allowed to slowly warm up. The initial melt, which will contain a higher concentration of impurities, is discarded. The remaining solid is then melted to yield purified **Formamide-d1**. This process can be repeated for higher purity.

Analytical Methods for Isotopic Enrichment and Purity Determination

Protocol: Determination of Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A small amount of the **Formamide-d1** sample is dissolved in a suitable NMR solvent (e.g., DMSO-d₆). An internal standard with a known concentration can be added for quantitative analysis.
- **¹H NMR Analysis:** The ¹H NMR spectrum is acquired. The isotopic enrichment is determined by comparing the integral of the residual proton signal of the formyl group (HCO) to the integral of a proton signal from a known internal standard or to the integral of the -NH₂ protons.
- **²H NMR Analysis:** The ²H (Deuterium) NMR spectrum is acquired. The presence of a strong signal corresponding to the formyl deuterium confirms the isotopic labeling. The relative integrals of different deuterium signals can provide information on the distribution of the isotope.

Protocol: Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

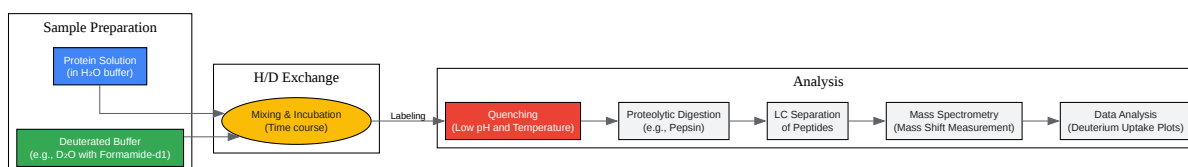
- **Sample Preparation:** The **Formamide-d1** sample is diluted with a suitable solvent (e.g., methanol or acetone). An internal standard can be added for quantitative analysis.
- **GC Separation:** The sample is injected into a GC equipped with a polar capillary column (e.g., a wax-type column). The oven temperature is programmed to separate the components of the mixture based on their boiling points and interactions with the stationary phase.
- **MS Detection:** The separated components are introduced into the mass spectrometer. The mass spectrum of each component is recorded. The chemical purity is determined by integrating the peak area of **Formamide-d1** and comparing it to the total area of all peaks in the chromatogram. The identity of impurities can be confirmed by comparing their mass spectra to a library database.

Applications and Workflows

Formamide-d1 is a valuable tool in several advanced research areas due to the unique properties of deuterium.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS is a powerful technique to study protein conformation, dynamics, and interactions. In this method, the exchange of labile amide protons on the protein backbone with deuterium from a deuterated solvent like D₂O is monitored over time. While D₂O is the primary source of deuterium, **Formamide-d1** can be used in specific applications, for example, as a component of the solvent system to maintain protein solubility or to study exchange in non-aqueous environments.

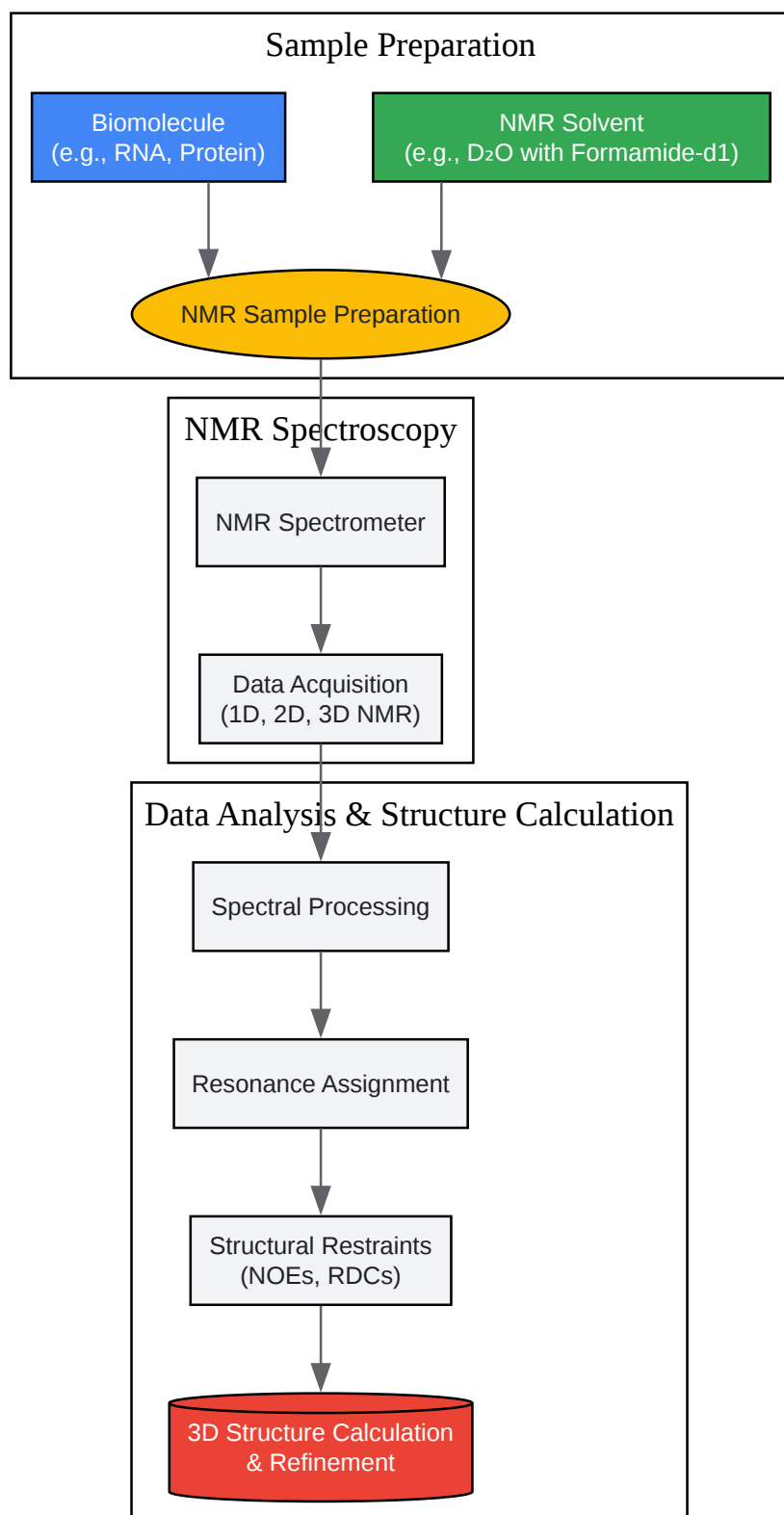


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Caption: Workflow for Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS).

NMR Spectroscopy of Biomolecules

In nuclear magnetic resonance (NMR) spectroscopy of biomolecules like proteins and RNA, spectral overlap can be a significant challenge, especially for larger molecules. Deuteration of the solvent or the molecule itself can simplify complex spectra. **Formamide-d1** is used as a denaturant in studies of nucleic acid stability and can also be employed as a component of the solvent system in specific NMR experiments.

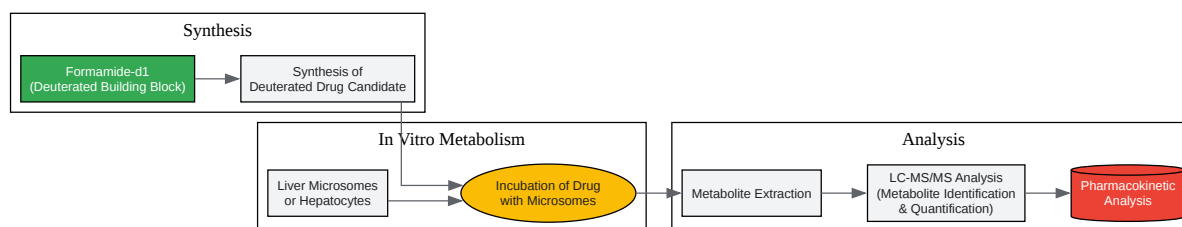


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Caption: General workflow for biomolecular structure determination by NMR.

Drug Metabolism Studies

Deuterated compounds are frequently used in drug metabolism and pharmacokinetic (DMPK) studies. While **Formamide-d1** itself is not a drug, it can be used as a deuterated building block in the synthesis of more complex deuterated molecules. The incorporation of deuterium can alter the metabolic profile of a drug candidate, often leading to a slower rate of metabolism (the "deuterium kinetic isotope effect"). This can be a strategic approach in drug design to improve pharmacokinetic properties. Mass spectrometry is the primary analytical technique in these studies.[4][5][6]



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Caption: Workflow for drug metabolism studies using deuterated compounds.

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- To cite this document: BenchChem. [Formamide-d1: A Technical Guide to Isotopic Enrichment and Purity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1338169#formamide-d1-isotopic-enrichment-and-purity-levels]

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